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Compound of Interest

Compound Name: (R)-Crinecerfont

Cat. No.: B14746690 Get Quote

An In-depth Technical Guide to (R)-Crinecerfont and its Active Enantiomer

Introduction
Crinecerfont is a potent, orally active, non-peptide corticotropin-releasing factor type 1 (CRF1)

receptor antagonist.[1][2][3] The approved pharmaceutical agent, sold under the brand name

Crenessity, is specifically the (S)-enantiomer.[4][5] This document focuses on the chemical and

pharmacological properties of crinecerfont, with a primary emphasis on the clinically approved

(S)-enantiomer, while acknowledging the existence of its (R)-enantiomer.[1] Crinecerfont is

indicated as an adjunctive treatment to glucocorticoid replacement for controlling androgens in

patients aged four years and older with classic congenital adrenal hyperplasia (CAH) due to

21-hydroxylase deficiency.[4][6][7] By selectively antagonizing the CRF1 receptor, it addresses

the underlying hormonal imbalances in CAH, reducing the reliance on high-dose glucocorticoid

therapy.[8][9]

Chemical Structure and Properties
(R)-Crinecerfont is the R-enantiomer of Crinecerfont.[1] The following data pertains to the

active and approved (S)-Crinecerfont.

Chemical Identifiers
A comprehensive list of chemical identifiers for (S)-Crinecerfont provides a foundation for its

scientific characterization.
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Identifier Value

IUPAC Name

4-(2-Chloro-4-methoxy-5-methylphenyl)-N-

[(1S)-2-cyclopropyl-1-(3-fluoro-4-

methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-

thiazol-2-amine[4][10][11]

CAS Number 752253-39-7[4][5]

Molecular Formula C27H28ClFN2OS[3][4][10][12]

SMILES

C#CCN(--INVALID-LINK--

c2ccc(C)c(c2)F)c3nc(c(C)s3)-

c4cc(C)c(cc4Cl)OC[12]

InChI Key
IEAKXXNRGSLYTQ-DEOSSOPVSA-N[4][10]

[12]

Other Names SSR-125543, NBI-74788[4]

Physicochemical Properties
The physicochemical properties of (S)-Crinecerfont are crucial for its formulation and delivery.

Property Value

Molar Mass 483.04 g/mol [4][5][10]

Appearance Solid powder[3]

Solubility Insoluble in water; Soluble in DMSO[5]

Hygroscopicity Not hygroscopic[5]

Stereochemistry
(S)-enantiomer with an enantiomeric excess of

at least 99.7%[5]

Mechanism of Action and Signaling Pathway
Congenital Adrenal Hyperplasia (CAH) is characterized by a deficiency in enzymes required for

cortisol synthesis, most commonly 21-hydroxylase.[6] This cortisol deficiency disrupts the
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negative feedback loop of the Hypothalamic-Pituitary-Adrenal (HPA) axis, leading to the over-

secretion of corticotropin-releasing factor (CRF) from the hypothalamus and subsequently,

adrenocorticotropic hormone (ACTH) from the pituitary gland.[6][8] The chronic elevation of

ACTH causes adrenal hyperplasia and shunts cortisol precursors towards the androgen

synthesis pathway, resulting in androgen excess.[6][13]

Crinecerfont is a selective CRF1 receptor antagonist.[14][15] It acts on the pituitary gland to

block the binding of CRF to its type 1 receptor.[14] This antagonism directly reduces the

secretion of ACTH, which in turn decreases the overproduction of adrenal androgens and their

precursors, such as androstenedione and 17-hydroxyprogesterone.[13][14][16] This

mechanism allows for the use of lower, more physiological doses of glucocorticoids to manage

the cortisol deficiency, thereby reducing the significant side effects associated with long-term

supraphysiologic steroid treatment.[9][16]
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Caption: Mechanism of Action of Crinecerfont on the HPA Axis in CAH.

Clinical Efficacy
The efficacy of crinecerfont has been demonstrated in the CAHtalyst™ Phase 3 clinical trial

program, which included separate studies for adult and pediatric patients with classic CAH.[17]

[18]

CAHtalyst Adult Study Results
The study met its primary and key secondary endpoints, showing a significant reduction in

glucocorticoid (GC) dose and adrenal androgen levels.
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Endpoint Crinecerfont Group Placebo Group P-value

Primary: % Change in

GC Dose at Week 24
-27.3% -10.3% <0.001[19]

Patients Achieving

Physiologic GC Dose

at Week 24

~63% ~18% N/A

Secondary: Change in

Androstenedione at

Week 4

-299 ng/dL[19] +45.5 ng/dL[19] <0.001[19]

CAHtalyst Pediatric Study Results
The pediatric study also demonstrated crinecerfont's superiority over placebo in reducing both

androstenedione levels and the required glucocorticoid dosage.[7][20]

Endpoint Crinecerfont Group Placebo Group P-value

Primary: Change in

Androstenedione at

Week 4

-197 ng/dL[20] +71 ng/dL[20] <0.001[20]

Secondary: % Change

in GC Dose at Week

28

Significant

Decrease[7]
Increase[7] N/A

Experimental Protocols: CAHtalyst Phase 3
Program
The CAHtalyst Phase 3 studies were randomized, double-blind, placebo-controlled trials

designed to assess the efficacy and safety of crinecerfont in adults and children with classic

CAH due to 21-hydroxylase deficiency.[17][19][21]

Study Design:
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Participants: The adult trial enrolled 182 patients, while the pediatric trial included 103

patients aged 4 to 17.[7][17][19]

Randomization: Patients were randomized in a 2:1 ratio to receive either crinecerfont or a

placebo, administered orally twice daily with meals.[7][19][21]

Treatment Periods:

Stable Glucocorticoid Period (4 weeks): Patients' existing glucocorticoid (GC) doses were

kept stable to evaluate the direct effect of crinecerfont on adrenal androgen levels.[19][22]

The primary endpoint for the pediatric study (change in androstenedione) and a key

secondary endpoint for the adult study were measured at the end of this period.[7][19]

GC Dose Reduction & Optimization Period (20-24 weeks): Following the initial 4 weeks,

GC doses were systematically reduced and optimized with the goal of achieving the

lowest possible dose that maintained control of androstenedione levels.[19][21][22]

Open-Label Extension: After the initial placebo-controlled period, all participants had the

option to receive crinecerfont in an open-label extension to assess long-term safety and

efficacy.[17][21][22]

Primary Endpoints:

Adult Study: The percent change in the daily glucocorticoid dose from baseline to week 24,

while maintaining androstenedione control.[19]

Pediatric Study: The change from baseline in serum androstenedione at week 4.[7]

Dosage:

Adults (and pediatrics ≥55 kg): 100 mg twice daily.[9][17]

Pediatrics (<55 kg): Weight-based dosing (e.g., 25 mg or 50 mg twice daily).[9][21]
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Caption: Workflow of the Phase 3 CAHtalyst Clinical Trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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